

# IUPAC name and synonyms for 2,6-Dimethyl-2-heptene

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## Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptene

Cat. No.: B14727891

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## An In-depth Technical Guide to 2,6-Dimethyl-2-heptene

This technical guide provides a comprehensive overview of **2,6-Dimethyl-2-heptene**, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity

The IUPAC name for the compound is 2,6-dimethylhept-2-ene<sup>[1]</sup>.

Synonyms:<sup>[1]</sup><sup>[2]</sup>

- **2,6-Dimethyl-2-heptene**
- 2,6-dimethylheptene-2

Chemical Identifiers:

- CAS Number: 5557-98-2<sup>[1]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>18</sub><sup>[1]</sup>
- InChI: InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h6,9H,5,7H2,1-4H3<sup>[1]</sup>

- InChIKey: JDJYGSMZGYTCML-UHFFFAOYSA-N
- SMILES: CC(C)CCC=C(C)C[\[2\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dimethyl-2-heptene** is presented in Table 1.

Table 1: Physicochemical Properties of **2,6-Dimethyl-2-heptene**

Property	Value	Reference
Molecular Weight	126.24 g/mol	<a href="#">[1]</a>
Density	0.734 g/mL (at 20 °C)	
Boiling Point	134-135 °C (at 760 mmHg)	
Refractive Index	1.422 (at 20 °C)	
Flash Point	21 °C	
Solubility	Insoluble in water; Soluble in organic solvents	
Kovats Retention Index	850 (non-polar column)	<a href="#">[1]</a>

## Synthesis of 2,6-Dimethyl-2-heptene

There are several plausible synthetic routes to obtain **2,6-Dimethyl-2-heptene**. Two common methods are the Wittig reaction and the dehydration of 2,6-dimethyl-2-heptanol.

### Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#) In this case, **2,6-Dimethyl-2-heptene** can be synthesized from 2-methylpropanal and a phosphorus ylide derived from 4-methyl-2-pentyl bromide.

Experimental Protocol:

- Preparation of the Phosphonium Ylide:
  - In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine triphenylphosphine (1.1 eq) and 4-methyl-2-pentyl bromide (1.0 eq) in anhydrous diethyl ether.
  - Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours to form the phosphonium salt.
  - Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.
  - To a suspension of the phosphonium salt in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (1.05 eq) dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the characteristic orange-red color of the ylide should appear.
- Wittig Reaction:
  - Cool the ylide solution to 0 °C and add 2-methylpropanal (1.0 eq) dropwise.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
  - Quench the reaction by adding saturated aqueous ammonium chloride solution.
  - Extract the aqueous layer with diethyl ether (3 x 50 mL).
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter and concentrate the solvent under reduced pressure to obtain the crude product.

## Synthesis via Dehydration of 2,6-Dimethyl-2-heptanol

Another common method for alkene synthesis is the acid-catalyzed dehydration of an alcohol.

[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol:

- Preparation of 2,6-Dimethyl-2-heptanol: This alcohol can be prepared via a Grignard reaction between methylmagnesium bromide and 6-methyl-2-heptanone.
- Dehydration Reaction:
  - In a round-bottom flask equipped with a distillation apparatus, place 2,6-dimethyl-2-heptanol (1.0 eq).
  - Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
  - Heat the mixture gently. The product, **2,6-Dimethyl-2-heptene**, will distill as it is formed.
  - Collect the distillate in a flask cooled in an ice bath.
  - Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
  - Dry the organic layer over anhydrous calcium chloride.
  - Further purify by fractional distillation.

## Purification

The crude **2,6-Dimethyl-2-heptene** obtained from either synthetic route can be purified by fractional distillation to achieve high purity.

Experimental Protocol:

- Fractional Distillation:
  - Set up a fractional distillation apparatus with a Vigreux column.
  - Place the crude product in the distillation flask with a few boiling chips.
  - Heat the flask gently and collect the fraction that distills at the boiling point of **2,6-Dimethyl-2-heptene** (134-135 °C).

- Monitor the purity of the collected fractions using Gas Chromatography (GC).

## Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and purity assessment of **2,6-Dimethyl-2-heptene**.<sup>[9][10][11]</sup>

Experimental Protocol:

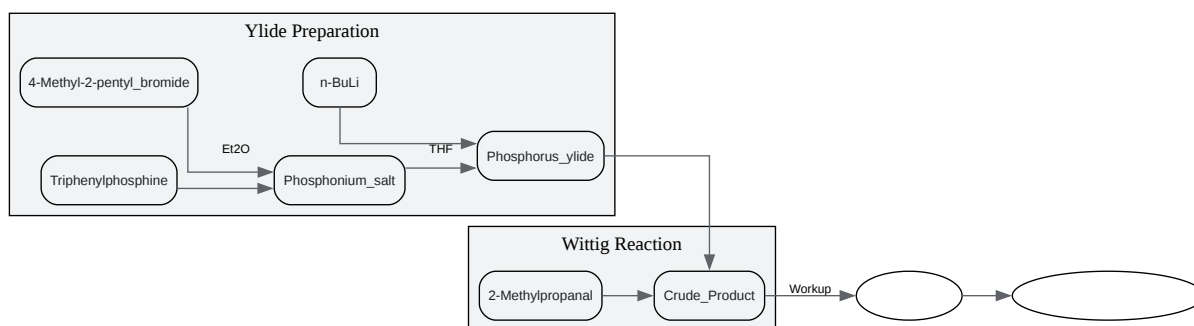
- Instrumentation: A standard GC-MS system equipped with a capillary column is used.
- Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is appropriate for separating hydrocarbons.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 150 °C at a rate of 10 °C/min.
  - Hold: Maintain at 150 °C for 5 minutes.
- Injector Temperature: 250 °C.
- MS Detector:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-200.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

The identity of **2,6-Dimethyl-2-heptene** can be confirmed by its retention time and comparison of its mass spectrum with a reference spectrum.

## Biological Activity and Signaling Pathways

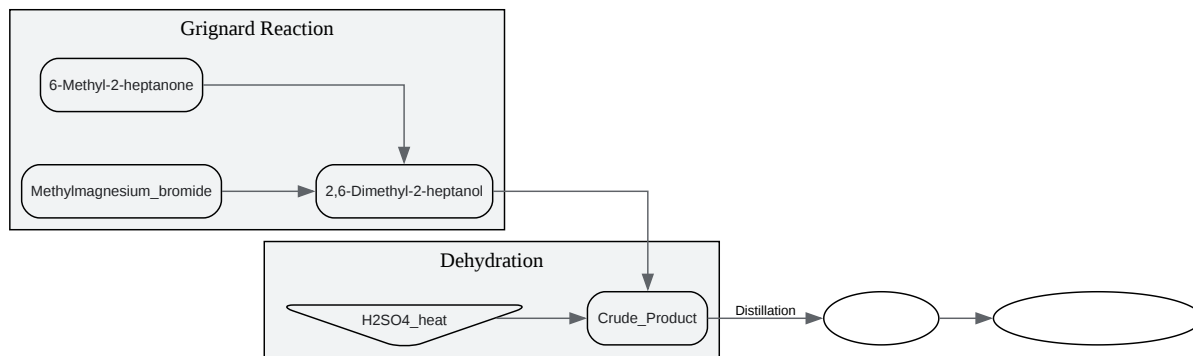
Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of **2,6-Dimethyl-2-heptene** in any signaling or metabolic pathways.

## Visualizations



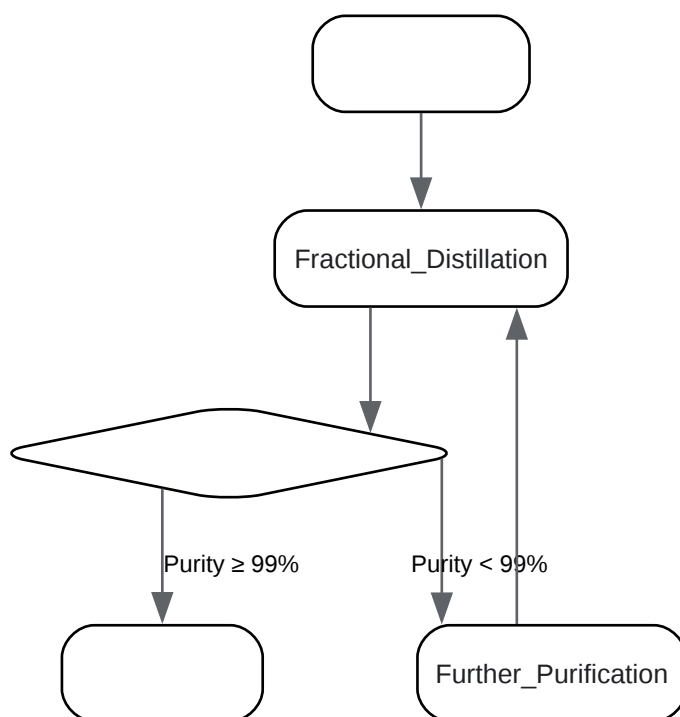
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Caption: Synthetic workflow for **2,6-Dimethyl-2-heptene** via the Wittig reaction.



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Caption: Synthetic workflow for **2,6-Dimethyl-2-heptene** via dehydration of an alcohol.



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Caption: General workflow for the purification and analysis of **2,6-Dimethyl-2-heptene**.

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